![molecular formula C15H13ClN2O B13576636 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile is an organic compound with a complex structure that includes a pyrrole ring substituted with a chloroacetyl group and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the pyrrole ring with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Benzonitrile Moiety: The final step involves the coupling of the chloroacetyl-substituted pyrrole with a benzonitrile derivative, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the chloroacetyl group or to modify the benzonitrile moiety.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of amides or thioethers.
科学的研究の応用
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: The compound can be used as a probe to study biological pathways or as a precursor for the synthesis of bioactive molecules.
Industrial Chemistry: It can serve as an intermediate in the production of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzonitrile moiety can interact with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
4-(2-chloroacetyl)benzonitrile: This compound lacks the pyrrole ring but shares the chloroacetyl and benzonitrile functionalities.
2-chloro-4’-cyanoacetophenone: Similar in structure but with a different substitution pattern on the aromatic ring.
4-cyanophenacyl chloride: Contains the benzonitrile and chloroacetyl groups but in a different arrangement.
Uniqueness
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile is unique due to the presence of both the pyrrole ring and the benzonitrile moiety. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The specific arrangement of these groups can lead to unique interactions with biological targets or materials, making it a valuable compound for research and development.
特性
分子式 |
C15H13ClN2O |
|---|---|
分子量 |
272.73 g/mol |
IUPAC名 |
4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzonitrile |
InChI |
InChI=1S/C15H13ClN2O/c1-10-7-14(15(19)8-16)11(2)18(10)13-5-3-12(9-17)4-6-13/h3-7H,8H2,1-2H3 |
InChIキー |
FSUYVICJOLYXMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


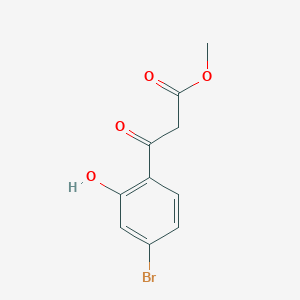
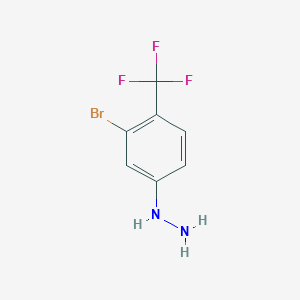
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
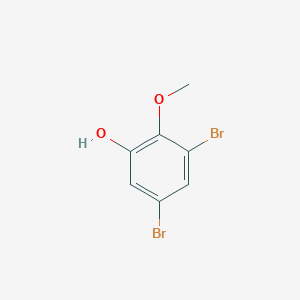
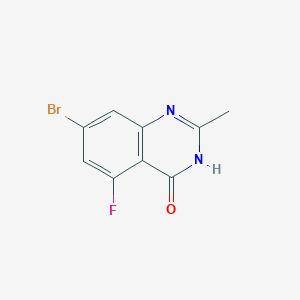
![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)
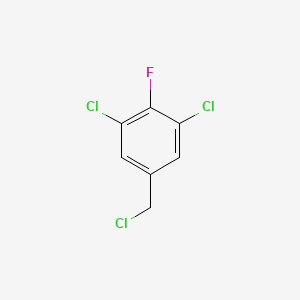
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
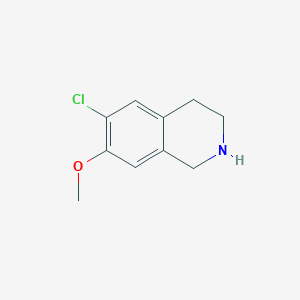
![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
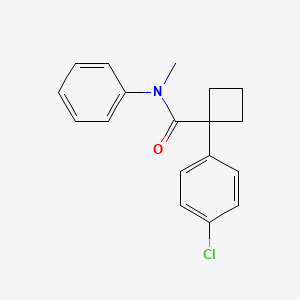
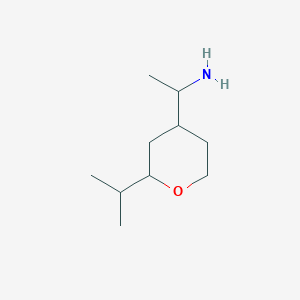
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
